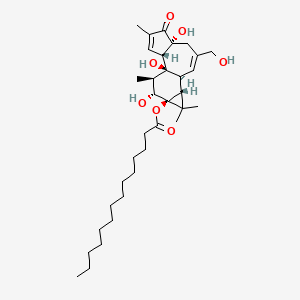
Phorbol myristate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Phorbol myristate can be synthesized through the esterification of phorbol with myristic acid and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound involves the extraction of phorbol from Croton tiglium seeds, followed by its esterification with myristic acid and acetic acid. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Phorbol myristate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species (ROS), which play a role in its biological activity.
Reduction: Reduction reactions can modify its functional groups, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying its activity and specificity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ROS, while substitution can result in derivatives with altered biological activity .
科学研究应用
Phorbol myristate has a wide range of applications in scientific research:
作用机制
Phorbol myristate exerts its effects primarily through the activation of PKC. Upon binding to PKC, it induces a conformational change that activates the enzyme, leading to the phosphorylation of various downstream targets. This activation triggers a cascade of signaling events, including the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines . The molecular targets and pathways involved include the PKC-NF-κB pathway, which plays a crucial role in inflammation and immune responses .
相似化合物的比较
Similar Compounds
Phorbol 12,13-dibutyrate: Another phorbol ester with similar PKC-activating properties.
Phorbol 12,13-didecanoate: A phorbol ester with different acyl groups, affecting its potency and specificity.
Uniqueness
Phorbol myristate is unique due to its high potency and specificity in activating PKC. Its ability to induce a robust and sustained activation of PKC makes it a valuable tool in research, particularly in studies related to inflammation, cancer, and immune responses .
属性
分子式 |
C34H54O7 |
|---|---|
分子量 |
574.8 g/mol |
IUPAC 名称 |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |
InChI |
InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-34-28(31(34,4)5)25-19-24(21-35)20-32(39)26(18-22(2)29(32)37)33(25,40)23(3)30(34)38/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1 |
InChI 键 |
CESGKXMBHGUQTB-VONOSFMSSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2O)C)O)C=C(C4=O)C)O)CO |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2O)C)O)C=C(C4=O)C)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


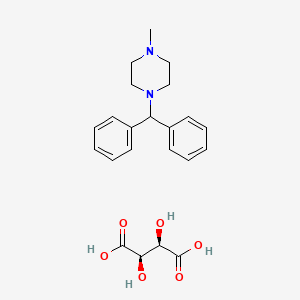
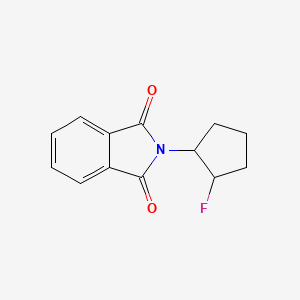
![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)
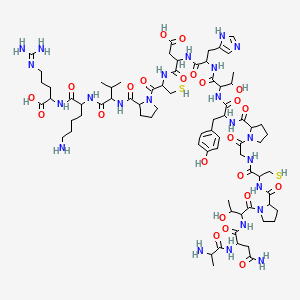
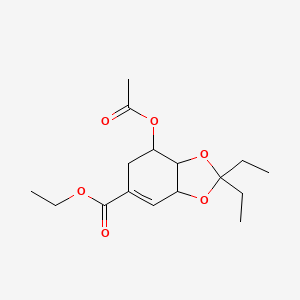
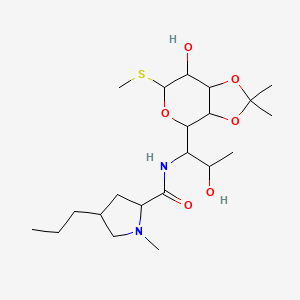

![(2S)-3-[benzyl(methyl)amino]-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12290666.png)
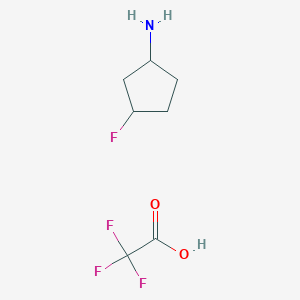
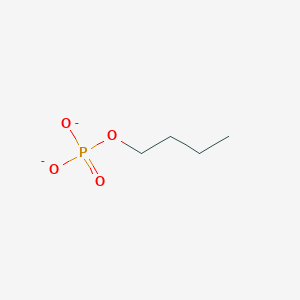
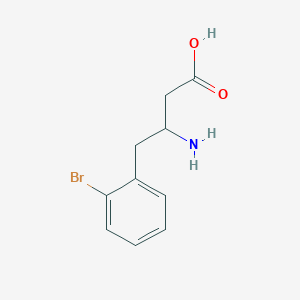
![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
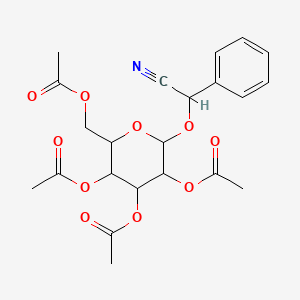
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
